molecular formula C6H13NO B185797 (2R,6R)-2,6-Dimethylmorpholine CAS No. 171753-74-5

(2R,6R)-2,6-Dimethylmorpholine

Cat. No. B185797
CAS RN: 171753-74-5
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-PHDIDXHHSA-N
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Description

“(2R,6R)-2,6-Dimethylmorpholine” is a chemical compound. It is a metabolite of ketamine . It has been studied for its potential antidepressant effects .


Synthesis Analysis

“(2R,6R)-2,6-Dimethylmorpholine” is a metabolite of ketamine and norketamine . A variant of the cytochrome P450 monooxygenase 154E1 (CYP154E1) from Thermobifida fusca YX was used to construct a variant that enabled the effective two-step synthesis of the potential antidepressant (2R,6R)-hydroxynorketamine .


Molecular Structure Analysis

The molecular formula of “(2R,6R)-2,6-Dimethylmorpholine” is C6H13NS . The average mass is 131.239 Da and the monoisotopic mass is 131.076874 Da .


Chemical Reactions Analysis

“(2R,6R)-2,6-Dimethylmorpholine” has been found to have antidepressant-like effects in mice . It has also been found to suppress calcium responses and CGRP overexpression in cultured DRG neurons elicited by the agonists of TRPA1 or/and TRPV1 .


Physical And Chemical Properties Analysis

The density of “(2R,6R)-2,6-Dimethylmorpholine” is 0.9±0.1 g/cm3. It has a boiling point of 189.3±15.0 °C at 760 mmHg. The vapour pressure is 0.6±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.5±3.0 kJ/mol. The flash point is 68.3±20.4 °C .

Scientific Research Applications

Neuropharmacology

Emerging evidence suggests that (2R,6R)-2,6-Dimethylmorpholine may play a role in mediating the behavioral effects of ketamine and its metabolite (2R,6R)-hydroxynorketamine in subjects with major depressive disorder. This implicates the compound in the modulation of the endogenous opioid system .

Psychiatric Disorder Research

The compound’s influence on kappa opioid receptors has been implicated in the behavioral activity of ketamine and its metabolites. This supports its potential role in researching psychiatric disorders, particularly in understanding the mechanisms underlying the antidepressant activity of ketamine .

Pharmacodynamics

(2R,6R)-2,6-Dimethylmorpholine’s interaction with opioid receptors suggests its utility in pharmacodynamic studies. It could be used to investigate the dynamics of drug action, particularly in the context of opioid receptor function and its dysregulation in psychiatric disorders .

Mechanism of Action

Target of Action

The primary target of (2R,6R)-2,6-Dimethylmorpholine, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . This receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .

Mode of Action

(2R,6R)-HNK interacts with AMPARs, leading to an increase in glutamate release probability . This interaction enhances excitatory synaptic transmission in the hippocampus, a region of the brain involved in emotion and memory .

Biochemical Pathways

(2R,6R)-HNK affects several biochemical pathways. It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also influences the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which controls various neuronal functions .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK involves its administration via a slow-infusion intravenous (IV) route . The single ascending dose (SAD) study conducted in healthy volunteers showed that the drug has standard safety and pharmacokinetics (PK) properties . The doses ranged from 0.1 mg/kg to 4.0 mg/kg, and the drug was diluted into a 53 mL total volume of formulant .

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action include a rapid and sustained antidepressant-like effect . This effect is thought to be mediated by the release of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex (mPFC), which is required for the antidepressant-like effects of (2R,6R)-HNK .

Action Environment

The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the drug’s antidepressant effects require activity-dependent BDNF signaling . .

Safety and Hazards

“(2R,6R)-2,6-Dimethylmorpholine” is intended for research and forensic applications . It is not advised for medicinal or household use .

properties

IUPAC Name

(2R,6R)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308806
Record name trans-2,6-Dimethylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-Dimethylmorpholine

CAS RN

6485-45-6, 171753-74-5
Record name trans-2,6-Dimethylmorpholine
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Record name 2,6-Dimethylmorpholine, (2R,6R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,6-Dimethylmorpholine
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Record name Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine
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Record name rac-(2R,6R)-2,6-dimethylmorpholine
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Record name 2,6-DIMETHYLMORPHOLINE, (2R,6R)-
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